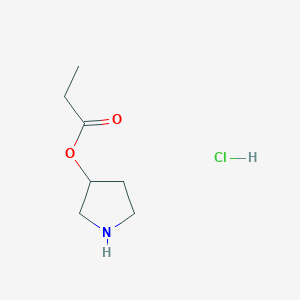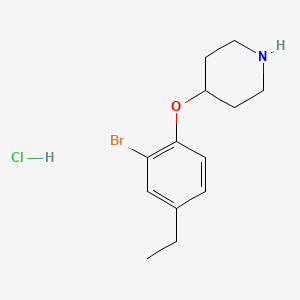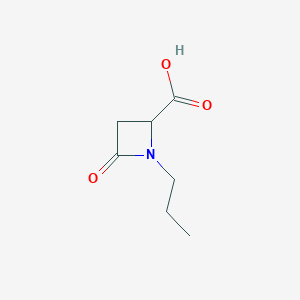![molecular formula C14H8BrCl3O2 B1440828 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-03-5](/img/structure/B1440828.png)
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
描述
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is primarily used in proteomics research applications . It is characterized by the presence of bromine, chlorine, and benzoyl chloride functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction Reactions: The bromine and chlorine atoms can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and ethers.
Oxidation and Reduction Products: The major products can include various oxidized or reduced derivatives of the original compound.
科学研究应用
Chemistry:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of bromine and chlorine substitution on biological molecules.
Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as proteins and enzymes. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The benzoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
相似化合物的比较
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid
Comparison:
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of the benzoyl chloride group, which allows for nucleophilic substitution reactions.
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride has a similar structure but differs in the substitution pattern on the benzene ring.
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid lacks the benzoyl chloride group, which affects its reactivity and potential applications.
属性
IUPAC Name |
5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSYGRQRDAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


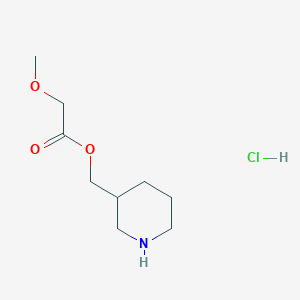

![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
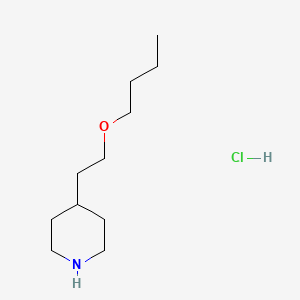


![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)

